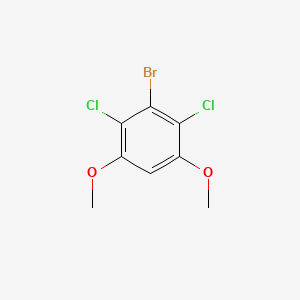
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Agents
The piperazine moiety is known for its incorporation into biologically active compounds, including those with antibacterial properties . The presence of the piperazine ring in this compound suggests potential use in developing new antibacterial agents, possibly targeting a range of bacterial infections.
Antifungal and Antiparasitic Applications
Similar to antibacterial uses, the structural motif of piperazine is also found in antifungal and antiparasitic drugs . This compound could be explored for its efficacy against fungal infections and parasitic infestations, contributing to the treatment of diseases caused by these pathogens.
Antiviral Research
Piperazine derivatives have been utilized in the synthesis of antiviral drugs. The compound may serve as a precursor or a candidate for modification in the search for novel antiviral medications, especially given the ongoing need for new treatments against emerging viral diseases .
Antipsychotic and Antidepressant Drugs
The compound’s structure is reminiscent of molecules used in the treatment of psychiatric disorders. Research into its effects on the central nervous system could lead to the development of new antipsychotic or antidepressant medications .
Anti-inflammatory and Anticoagulant Properties
Compounds with a piperazine ring have shown anti-inflammatory and anticoagulant activities. This suggests that 2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol could be investigated for its potential to reduce inflammation or prevent blood clots .
Antitumor and Antidiabetic Effects
The piperazine structure is associated with antitumor and antidiabetic drug design. This compound could be part of studies aiming to discover new treatments for cancer and diabetes, two major health concerns worldwide .
Propriétés
IUPAC Name |
2-[4-[3-(4-bromo-2-chlorophenoxy)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClN2O2/c16-13-2-3-15(14(17)12-13)21-11-1-4-18-5-7-19(8-6-18)9-10-20/h2-3,12,20H,1,4-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMALYGJIBWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=C(C=C(C=C2)Br)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

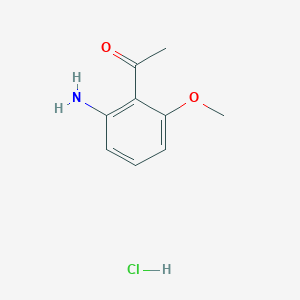
![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)
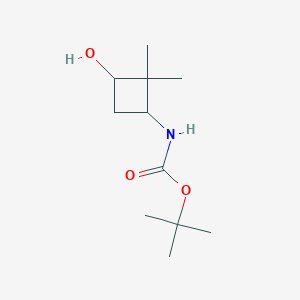

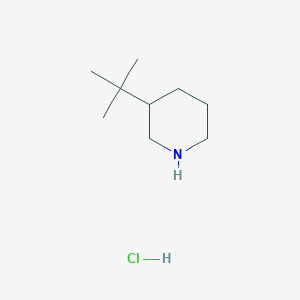
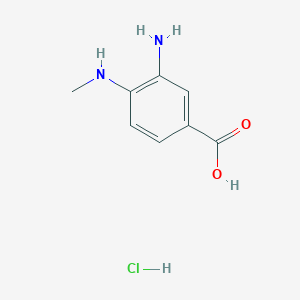
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)
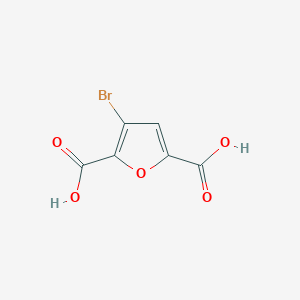
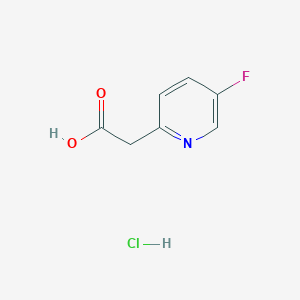
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
